molecular formula C7H8N4O2 B2560859 ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1220096-54-7

ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2560859
CAS No.: 1220096-54-7
M. Wt: 180.167
InChI Key: QCOCBASJZWLQAJ-UHFFFAOYSA-N
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Description

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1220096-54-7) is a high-value 1,2,4-triazole-derived building block designed for lead-oriented synthesis in medicinal and materials chemistry . The 1,2,4-triazole core is a privileged scaffold in drug discovery, featured in more than 30 approved drugs including the antiviral Ribavirin and the antifungal Voriconazole due to its versatile binding properties . This compound is functionally rich, bearing both ester and nitrile groups, which makes it a versatile precursor for further chemical transformation. Researchers can leverage the ester moiety for hydrolysis to carboxylic acids, conversion to amides, or synthesis of hydrazides and hydroxamic acids . The cyanomethyl group offers a pathway to synthesize nitrile derivatives or facilitate other cyclization reactions . As such, this compound is an essential intermediate for expanding chemical space in the search for new bioactive molecules and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References Chornous, et al. Chem. Heterocycl. Comp. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles .

Properties

IUPAC Name

ethyl 5-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)6-9-5(3-4-8)10-11-6/h2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOCBASJZWLQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Structural and Spectroscopic Characterization

Molecular Formula : C₇H₈N₄O₂
Molecular Weight : 180.17 g/mol

Key Structural Elements :

  • Triazole Ring : Positions 1,2,4-nitrogen atoms with a cyanomethyl group at position 3 and an ethyl ester at position 5.

  • Functional Groups :

    • Cyanomethyl group (-CH₂CN): Potential for nucleophilic substitution or elimination.

    • Ethyl ester (-COOEt): Susceptible to hydrolysis or transesterification.

Spectroscopic Data

Spectroscopic characterization of related triazole derivatives (, ) provides a framework for analysis:

Technique Key Observations
¹H NMR - Cyanomethyl protons: ~2.5–3.5 ppm (singlet or multiplet)
- Ethyl ester protons: ~1.2–1.4 ppm (triplet, -CH₃), ~4.1–4.4 ppm (quartet, -OCH₂-)
¹³C NMR - Cyanomethyl carbon: ~25–35 ppm
- Carbonyl carbon (ester): ~160–170 ppm
HRMS Confirms molecular formula (e.g., [M + H]⁺ = 180.17 for C₇H₈N₄O₂)

Hydrolysis of the Ethyl Ester

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate+H₄O3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylic acid+EtOH\text{Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate} + \text{H₄O} \rightarrow \text{3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylic acid} + \text{EtOH}
This reaction is supported by analogous ester hydrolysis in triazole derivatives ( ).

Cyanomethyl Group Reactivity

The cyanomethyl group (-CH₂CN) may participate in:

  • Nucleophilic Substitution :

    • Reaction with alcohols or amines to form alkylated or amidated derivatives.

  • Elimination :

    • Dehydration to form alkynes or imines under basic conditions.

  • Hydrolysis :

    • Conversion to a carboxylic acid (-CH₂COOH) under acidic/basic conditions.

Triazole Ring Functionalization

The triazole ring may undergo:

  • Arylation :

    • Palladium-catalyzed direct arylation ( , ) to introduce aryl groups at position 4 or 5.

  • Cycloaddition Reactions :

    • [3+2] cycloadditions with alkynes or azides, though regioselectivity may differ from 1,2,3-triazoles.

  • Hydrogenation :

    • Reduction of the triazole ring to form imidazole or other reduced heterocycles.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate typically involves:

  • Reagents : Ethyl cyanoacetate, hydrazine hydrate, formic acid or its derivatives.
  • Conditions : Heating in solvents such as ethanol or methanol to facilitate cyclization.

In an industrial setting, optimization of reaction parameters like temperature and pressure enhances yield and efficiency. Continuous flow reactors may also be employed for large-scale production.

Chemical Reactions

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can convert the cyano group to amines using sodium borohydride.
  • Substitution : Nucleophilic substitution can occur at the cyano or ester groups.

Major Products Formed

Reaction TypeMajor Products
OxidationCarboxylic acids
ReductionAmines
SubstitutionAzides and other substituted triazoles

Chemistry

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit different chemical properties.

Biology

Research indicates that this compound may possess antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The compound has been explored for its potential in drug development. Notably:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance:
CompoundCell LineIC50 (µM)
Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylateMCF-719.4 ± 0.22
Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylateHCT-11614.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These findings suggest that the compound could serve as a lead structure for further development of anticancer agents targeting specific pathways involved in tumor growth.

Industry

In industrial applications, ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is utilized in the production of agrochemicals and as an intermediate in synthesizing dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole carboxylates with diverse substituents at position 3 have been synthesized and studied. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Molecular Formula Melting Point (°C) Key Applications References
Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate Cyanomethyl C7H8N4O2 Not reported Building block for organic synthesis
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-Pyridinyl C10H10N4O2 177–179 Ligand in coordination chemistry
Ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate Phenyl C11H11N3O2 158–161 Intermediate in drug design
Ethyl 3-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-5-carboxylate 3-CF3-phenyl C12H10F3N3O2 Not reported Pharmaceutical candidate
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-MeO-phenyl C12H13N3O3 Not reported Antimicrobial studies

Key Observations:

Synthetic Methods: Ethyl triazole carboxylates are commonly synthesized via cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate . For example, ethyl 3-phenyl derivatives are obtained in 86% yield under optimized conditions , while attempts to synthesize dimethoxyphenyl analogs faced challenges due to poor cyclization efficiency . The cyanomethyl derivative likely follows a similar pathway but may require adjusted conditions due to the reactivity of the nitrile group.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Substituents like –CF3 (in 3-trifluoromethylphenyl) and –CN (cyanomethyl) increase electrophilicity at the triazole ring, enhancing reactivity in cross-coupling or nucleophilic substitution reactions. For instance, the nitrile group in the cyanomethyl derivative can participate in click chemistry or act as a precursor to amines via reduction . Electron-Donating Groups (EDGs): Methoxy (–OMe) or pyridinyl groups improve solubility and stabilize charge-transfer interactions. The 2-pyridinyl derivative exhibits coordination capability with transition metals, as evidenced by its use in metallo-organic frameworks .

Thermal Stability: Derivatives with aromatic substituents (e.g., phenyl, pyridinyl) generally exhibit higher melting points (158–179°C) compared to aliphatic analogs. The cyanomethyl variant’s melting point is unreported but expected to be lower due to reduced crystallinity from the flexible –CH2CN group.

Applications: Pharmaceuticals: The 3-trifluoromethylphenyl derivative is investigated for kinase inhibition , while the morpholinoethyl analog (CAS 1416340-93-6) is used in preclinical drug safety studies . Material Science: Pyridinyl-substituted triazoles serve as ligands in catalytic systems . Environmental Chemistry: Triazole intermediates like methyl 3-(2-(2,2-difluoroethoxy)phenyl)sulfonamido derivatives are studied for biodegradation pathways .

Research Findings and Challenges

  • Synthetic Challenges: Cyclization efficiency varies with substituent bulkiness. For example, the 3,4,5-trimethoxyphenyl derivative (4f) was synthesized in 74% yield , whereas sterically hindered analogs (e.g., 2,4-dimethoxyphenyl) showed minimal conversion . The cyanomethyl group’s small size may favor cyclization, but its electron-withdrawing nature could necessitate acid/base catalysis.
  • Spectroscopic Data: NMR spectra of analogs reveal distinct shifts; e.g., the 3-methyl derivative (4b) shows a singlet at δ 2.62 ppm for the CH3 group, while the phenyl analog (4c) exhibits aromatic protons at δ 7.39–8.01 ppm . The cyanomethyl group’s –CH2– protons are expected near δ 3.5–4.0 ppm.

Biological Activity

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate can be synthesized through various methods involving reactions with ethyl cyanoacetate and other reagents under specific conditions. The compound exhibits a triazole ring structure that is crucial for its biological activity. The general synthesis route includes:

  • Reagents : Ethyl cyanoacetate, bases (e.g., sodium hydride), and solvents (e.g., DMF).
  • Conditions : Reactions typically occur at elevated temperatures to facilitate cyclization and substitution reactions.

Anticancer Activity

Research indicates that compounds containing the triazole moiety, including ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate, exhibit significant anticancer properties. A study evaluated the cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results demonstrated that derivatives of triazoles can inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylateMCF-719.4 ± 0.22
Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylateHCT-11614.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These findings suggest that the compound could serve as a lead structure for further development of anticancer agents targeting specific pathways involved in tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate has shown promising antimicrobial activity. A study assessed its efficacy against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.22 - 0.25>0.50
Escherichia coli0.30 - 0.35>0.60

The compound exhibited potent antibacterial effects and showed synergistic activity when combined with standard antibiotics like Ciprofloxacin .

The biological activity of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), leading to inhibition of essential metabolic pathways.
  • Receptor Modulation : The compound may also act as an agonist or antagonist for various receptors involved in cell signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate in drug development:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines.
  • Antimicrobial Efficacy : The compound demonstrated effective inhibition of biofilm formation in bacterial cultures, indicating its potential use in treating infections resistant to conventional antibiotics.
  • In Silico Studies : Molecular docking simulations suggest that ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate binds effectively to target proteins involved in cancer progression and microbial resistance .

Q & A

Q. What are the optimal synthetic routes for ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions. A validated method involves reacting carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions in ethanol. Key parameters include:

  • Reaction time : 6–12 hours at 80°C.
  • Workup : Neutralization with HCl to precipitate the product.
  • Yield : Typically 74–89% after recrystallization . For cyanomethyl substitution, post-synthetic modification (e.g., nucleophilic substitution at the triazole core) may be required.

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on:

  • 1H NMR : Peaks at δ 4.3–4.5 ppm (OCH2CH3 triplet) and δ 2.6–3.0 ppm (cyanomethyl singlet).
  • LC-MS : Molecular ion peaks [M+H]+ at m/z 247–307 for analogous triazole carboxylates.
  • Elemental analysis : Carbon (C: 42–60%) and nitrogen (N: 13–29%) content validation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this triazole derivative?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

  • Energy barriers : Identify rate-limiting steps in cyclocondensation.
  • Solvent effects : Simulate ethanol vs. DMF polarity impacts on reaction efficiency.
  • Machine learning : Train models on existing triazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

Q. What strategies improve regioselective substitution at the triazole core?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., carboxylate) direct substitutions to the 3-position.
  • Catalysis : Lewis acids (e.g., ZnCl2) enhance cyanomethyl group introduction.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control for selective modifications .

Q. What advanced analytical techniques resolve purity and stability challenges?

  • HPLC-PDA : Detect impurities at <0.1% using C18 columns (acetonitrile/water gradient).
  • DSC/TGA : Assess thermal stability (decomposition onset >150°C for similar triazoles).
  • NMR kinetics : Monitor hydrolytic degradation in aqueous buffers (pH 7.4) .

Q. How can bioactivity studies be designed for this compound?

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based protocols.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Molecular docking : Predict binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. What reactor design considerations apply to scaled-up synthesis?

  • Continuous-flow systems : Improve heat/mass transfer for exothermic cyclocondensation.
  • Membrane separation : Purify intermediates via nanofiltration (MWCO 300–500 Da).
  • Process control : Implement PAT (Process Analytical Technology) for real-time pH and temperature monitoring .

Contradictions and Mitigations

  • Safety data gaps : While similar triazoles are classified as non-hazardous, cyanomethyl derivatives may release HCN under extreme conditions. Conduct TGA-MS to assess thermal decomposition risks .
  • Yield variability : Substituted triazoles show yield fluctuations (74–89%) based on steric hindrance. Optimize stoichiometry (1:1.2 hydrazide:formimidate ratio) to improve consistency .

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